

An In-depth Technical Guide to BVT-2733 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BVT-2733 hydrochloride	
Cat. No.:	B1663171	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to **BVT-2733 hydrochloride**, a selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). The information is intended to support research and development efforts in the fields of metabolic disease, inflammation, and related therapeutic areas.

Chemical Structure and Properties

BVT-2733 is a non-steroidal, small molecule inhibitor of 11β-HSD1.[1] The hydrochloride salt, BVT-2733 hydrochloride, is often used in research settings.

Chemical Identifiers:

Identifier	Value
IUPAC Name	3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide[2]
Synonyms	BVT 2733, BVT2733, BVT.2733[2][3]
CAS Number (BVT-2733)	376640-41-4[2]
CAS Number (BVT-2733 HCI)	376641-65-5[4]
Chemical Formula (BVT-2733)	C17H21CIN4O3S2[2]
Chemical Formula (BVT-2733 HCI)	C17H22Cl2N4O3S2[4]
Molecular Weight (BVT-2733)	428.95 g/mol [2]
Molecular Weight (BVT-2733 HCl)	465.42 g/mol [4]
SMILES	CN1CCN(C(=0)CC2=CSC(=N2)NS(=0) (=0)C3=C(C)C=CC=C3Cl)CC1[2]
InChI Key	YDPRNGAPPNPYQQ-UHFFFAOYSA-N[2]

Physical Properties:

Property	Value
Appearance	Solid Powder[3]
Solubility	Soluble in DMSO, not in water[3]
Purity	≥98%[3]

Mechanism of Action and Biological Activity

BVT-2733 is a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in specific tissues.[5] By inhibiting 11β -HSD1, BVT-2733 reduces local glucocorticoid concentrations, leading to a variety of therapeutic effects.

The biological activities of BVT-2733 include:

- Anti-obesity effects: BVT-2733 has been shown to attenuate obesity and cause rapid weight loss in diet-induced obese mice.[6][7]
- Anti-inflammatory effects: The compound exhibits anti-inflammatory properties, partly through the inhibition of the NF-kB and NLRP1 inflammasome signaling pathways.[2][3] It has been shown to ameliorate inflammation in various models, including collagen-induced arthritis.[8]
- Metabolic regulation: BVT-2733 improves glucose tolerance and insulin sensitivity.[6][7]
- Protection of osteoblasts: It protects osteoblasts from dysfunction induced by endogenous glucocorticoids.[2][5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of BVT-2733.

Table 1: In Vitro Potency

Target	Species	IC50	Reference
11β-HSD1	Mouse	96 nM	[1][4]
11β-HSD1	Human	3341 nM	[1][4]

Table 2: In Vivo Efficacy in Diet-Induced Obese Mice

Parameter	Treatment	Dosage	Duration	Outcome	Reference
Body Weight	BVT-2733	100 mg/kg (orally)	4 weeks	Significant decrease	[6][7]
Glucose Tolerance	BVT-2733	100 mg/kg (orally)	4 weeks	Improved	[6][7]
Insulin Levels	BVT-2733	100 mg/kg (orally)	4 weeks	Improved	[6][7]
Adipose Tissue Macrophage Infiltration	BVT-2733	100 mg/kg (orally)	4 weeks	Decreased	[6][7]
Hepatic Steatosis	BVT-2733	50 mg/kg/day (IP injection)	30 days	Attenuated	[9]

Table 3: Effects on Gene and Protein Expression

Cell Type	Stimulus	Treatment	Concentrati on	Effect	Reference
J774A.1 Macrophages	Palmitate (PA) or LPS	BVT-2733	25-100 μΜ	Attenuated mRNA levels of MCP-1 and IL-6	[7]
3T3-L1 Preadipocyte S	Palmitate (PA) or LPS	BVT-2733	50-100 μΜ	Attenuated mRNA levels of MCP-1 and IL-6	[10]
THP-1 Cells	LPS	BVT-2733	100 μΜ	Decreased mRNA expression of IL-1β, IL-6, IL-8, IL-10, COX-2	[8]
Differentiated 3T3-L1 Adipocytes	Palmitate (PA)	BVT-2733	100 μΜ	Reduced MCP-1 expression	[3]

Experimental Protocols Diet-Induced Obesity Mouse Model

Objective: To evaluate the in vivo efficacy of BVT-2733 on obesity and metabolic parameters.

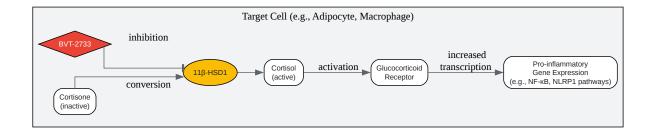
Methodology:

- C57BL/6J mice are fed a high-fat diet (HFD) for 24 weeks to induce obesity.[7]
- A control group is fed a normal chow diet.[7]
- After the induction period, HFD-fed mice are orally administered BVT-2733 (e.g., 100 mg/kg)
 or a vehicle control daily for 4 weeks.[7]

- Body weight, glucose tolerance (via intraperitoneal glucose tolerance test), and plasma insulin levels are monitored throughout the study.[7]
- At the end of the treatment period, adipose tissue is collected for analysis of macrophage infiltration and gene expression.

In Vitro Macrophage Inflammation Assay

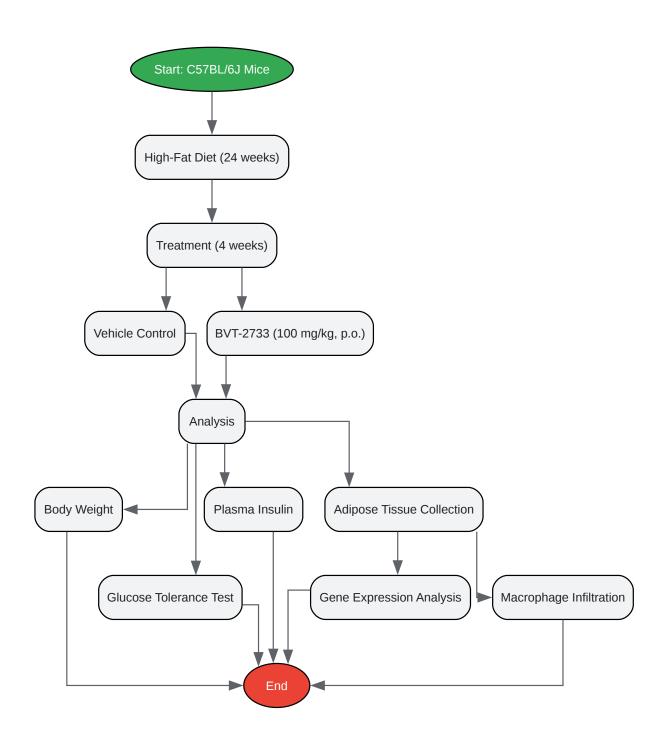
Objective: To assess the anti-inflammatory effects of BVT-2733 on cultured macrophages.


Methodology:

- Murine macrophage cell line J774A.1 is cultured under standard conditions.[7]
- Cells are stimulated with an inflammatory agent such as palmitate (PA) or lipopolysaccharide (LPS) to induce an inflammatory response.[7]
- Concurrently with the inflammatory stimulus, cells are treated with varying concentrations of BVT-2733 (e.g., 25-100 μ M) for 24 hours.[7]
- Following treatment, cell culture supernatants are collected to measure the protein levels of inflammatory cytokines (e.g., MCP-1, IL-6) by ELISA.[3]
- Cells are harvested for RNA extraction and subsequent analysis of inflammatory gene expression (e.g., MCP-1, IL-6, TNF-α) by real-time RT-PCR.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to BVT-2733.



Click to download full resolution via product page

Caption: Mechanism of action of BVT-2733 in inhibiting 11 β -HSD1.

Click to download full resolution via product page

Caption: Experimental workflow for in vivo studies of BVT-2733.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. xcessbio.com [xcessbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to BVT-2733
 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1663171#chemical-structure-of-bvt-2733-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com